molecular formula C24H21Cl2FN4 B2400453 6-Chloro-2-(4-chlorophenyl)-3-{[4-(2-fluorophenyl)piperazino]methyl}imidazo[1,2-a]pyridine CAS No. 861212-36-4

6-Chloro-2-(4-chlorophenyl)-3-{[4-(2-fluorophenyl)piperazino]methyl}imidazo[1,2-a]pyridine

Katalognummer: B2400453
CAS-Nummer: 861212-36-4
Molekulargewicht: 455.36
InChI-Schlüssel: RWUKHRWLUVQUMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-2-(4-chlorophenyl)-3-{[4-(2-fluorophenyl)piperazino]methyl}imidazo[1,2-a]pyridine is a high-purity synthetic compound provided for research purposes. It belongs to the imidazo[1,2-a]pyridine class of nitrogen-containing fused heterocycles, a scaffold recognized as a priority pharmacophore in drug discovery due to its significant and diverse biological activities . Key Chemical Identifiers

Eigenschaften

IUPAC Name

6-chloro-2-(4-chlorophenyl)-3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21Cl2FN4/c25-18-7-5-17(6-8-18)24-22(31-15-19(26)9-10-23(31)28-24)16-29-11-13-30(14-12-29)21-4-2-1-3-20(21)27/h1-10,15H,11-14,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWUKHRWLUVQUMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=C(C=C4)Cl)C5=CC=CC=C5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21Cl2FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

6-Chloro-2-(4-chlorophenyl)-3-{[4-(2-fluorophenyl)piperazino]methyl}imidazo[1,2-a]pyridine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a complex structure that includes an imidazo[1,2-a]pyridine core substituted with a piperazine moiety. The presence of chlorine and fluorine atoms enhances its pharmacological profile.

Anticancer Properties

Recent studies have demonstrated that compounds similar to 6-Chloro-2-(4-chlorophenyl)-3-{[4-(2-fluorophenyl)piperazino]methyl}imidazo[1,2-a]pyridine exhibit significant anticancer activity. For instance, a related compound showed submicromolar inhibitory activity against various tumor cell lines, including HCC827 (human non-small cell lung cancer) and MCF-7 (breast cancer) cells, with IC50 values ranging from 0.09 μM to 0.43 μM .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (μM)Mechanism of Action
13kHCC8270.09 - 0.43PI3Kα inhibition
6bMCF-71.94Cell cycle arrest

The primary mechanism through which these compounds exert their anticancer effects is the inhibition of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often dysregulated in cancer . Inhibition of PI3K leads to cell cycle arrest and apoptosis in cancer cells, making it a promising target for therapeutic intervention.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the imidazo[1,2-a]pyridine structure significantly influence biological activity. The introduction of halogen substituents (such as chlorine and fluorine) has been shown to enhance potency and selectivity against cancer cells .

Key Findings from SAR Studies:

  • The presence of the piperazine moiety is crucial for enhancing solubility and bioavailability.
  • Halogen substitutions improve binding affinity to target proteins involved in cancer progression.

Case Studies

A notable study published in April 2023 evaluated a series of imidazo[1,2-a]pyridine derivatives for their anticancer properties. Among them, compound 13k was identified as the most potent with an IC50 value of 1.94 nM against PI3Kα . This study highlights the potential for developing new therapeutic agents based on the imidazo[1,2-a]pyridine scaffold.

Vergleich Mit ähnlichen Verbindungen

Core Modifications: Chloro and Fluorine Substitutions

  • 6-Chloro-2-(4-fluorophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine (CAS: 727976-21-8)

    • Structural Difference : 4-Fluorophenyl at position 2 vs. 4-chlorophenyl in the target compound.
    • Impact : Fluorine’s electronegativity enhances metabolic stability compared to chlorine. shows that 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives retain 89.13% parent compound under metabolic conditions, suggesting similar fluorophenyl substitutions may reduce degradation .
    • Molecular Weight : 362.81 vs. ~470 (estimated for target compound, based on analogs) .
  • Alpidem (6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine Derivative) Structural Difference: Lacks the piperazino-methyl-2-fluorophenyl side chain. Impact: Rapid metabolic degradation due to distal chloro groups, as noted in . The target compound’s piperazine moiety may mitigate this by enhancing solubility or altering metabolic pathways .

Piperazino-Methyl Side Chain Variations

  • Compound V025-1103 (6-(3-Chlorophenyl)-2-(4-chlorophenyl)-3-{[4-(4-nitrobenzenesulfonyl)piperazino]methyl}imidazo[1,2-a]pyridine) Structural Difference: 4-Nitrobenzenesulfonyl group on piperazine vs. 2-fluorophenyl in the target compound. Impact: Nitro and sulfonyl groups increase molecular weight (622.53 vs. highlights sulfonyl-containing analogs (e.g., 3b) designed for enhanced pharmacokinetics .
  • 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)-2-(4-chlorophenyl)imidazo[1,2-a]pyridine (Compound 15d) Structural Difference: Triazole-benzyl group at position 3 vs. piperazino-methyl-2-fluorophenyl. Impact: Triazole groups improve synthetic yields (78% for 15d vs. variable yields in ) but may reduce CNS activity due to higher polarity .

Physicochemical and Pharmacokinetic Comparisons

Solubility and Lipophilicity

Compound logP (Predicted) Aqueous Solubility (µg/mL) Key Structural Feature
Target Compound ~3.5 Low (estimated) Piperazino-methyl-2-fluorophenyl
3b (Sulfonyl Derivative, ) 2.8 12.5 (improved) 4-Chlorophenylsulfonyl group
15a (Triazole Derivative, ) 2.1 25.3 Triazole-benzyl side chain
  • Key Insight : The target compound’s piperazine moiety balances lipophilicity and polarity, but sulfonyl or triazole modifications (as in 3b and 15a) prioritize solubility for antileishmanial applications .

Metabolic Stability

  • Target Compound : The 2-fluorophenyl group may slow oxidative metabolism compared to alpidem’s dichloro structure, as fluorine resists CYP450-mediated degradation .
  • 4-Fluorophenyl Analog (CAS 727976-21-8) : Higher metabolic stability than chlorine-substituted analogs, aligning with trends in .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 6-chloro-2-(4-chlorophenyl)-3-{[4-(2-fluorophenyl)piperazino]methyl}imidazo[1,2-a]pyridine?

  • Methodology : The synthesis involves multi-step reactions starting from 2-aminopyridine derivatives. A typical route includes:

Core formation : Condensation of 2-aminopyridine with a substituted benzaldehyde (e.g., 4-chlorobenzaldehyde) under acidic conditions (e.g., POCl₃/DMF) to form the imidazo[1,2-a]pyridine scaffold .

Piperazine introduction : Nucleophilic substitution at the 3-position using 4-(2-fluorophenyl)piperazine, often mediated by a coupling agent like EDCI/HOBt in DMF .

Chlorination : Selective chlorination at the 6-position using N-chlorosuccinimide (NCS) in dichloromethane .

  • Key Parameters :

  • Reaction temperature (reflux vs. room temperature) impacts yield.
  • Solvent polarity (DMF > ethanol) enhances nucleophilicity in substitution steps.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Essential Methods :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and piperazine linkage (e.g., characteristic peaks for aromatic protons at δ 7.2–8.5 ppm and piperazine methylene at δ 2.5–3.5 ppm) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., observed [M+H]⁺ at m/z 497.2 vs. calculated 496.7) .
  • HPLC Purity Analysis : Retention time consistency under reverse-phase conditions (C18 column, acetonitrile/water gradient) .

Q. What are the preliminary biological screening protocols for this compound?

  • In Vitro Assays :

  • Receptor Binding : Radioligand displacement assays (e.g., GABA-A receptor modulation, given structural similarity to alpidem derivatives) .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., IC₅₀ values in HepG2 or MCF-7 cells) .
    • Key Metrics : Dose-response curves and selectivity indices against off-target receptors.

Advanced Research Questions

Q. How do substituent variations at the 2-phenyl and piperazine positions influence pharmacological activity?

  • Structure-Activity Relationship (SAR) Insights :

  • 2-Position : Chlorophenyl groups enhance metabolic stability compared to fluorophenyl analogs (e.g., 89% parent compound remaining vs. 65% after 24-hour microsomal incubation) .
  • Piperazine Substituents : 2-Fluorophenyl groups improve blood-brain barrier penetration (logP ~3.2 vs. 2.8 for unsubstituted piperazine) .
    • Data Table :
Substituent (2-Position)Piperazine GroupMetabolic Stability (%)logP
4-Chlorophenyl2-Fluorophenyl893.2
4-FluorophenylUnsubstituted652.8

Q. What computational approaches are effective for predicting off-target interactions?

  • Strategies :

  • Molecular Docking : Use AutoDock Vina to simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) for metabolic pathway prediction .
  • MD Simulations : GROMACS for assessing piperazine flexibility and receptor engagement over 100-ns trajectories .
    • Key Finding : The 2-fluorophenyl group reduces CYP2D6 affinity (ΔG = -8.2 kcal/mol vs. -9.5 kcal/mol for 4-chlorophenyl), lowering hepatotoxicity risk .

Q. How can metabolic instability in imidazo[1,2-a]pyridine derivatives be mitigated?

  • Solutions :

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., Cl at 6-position) to slow oxidative degradation .
  • Prodrug Design : Mask the piperazine nitrogen with acetyl groups, improving solubility and delaying hepatic clearance .
    • Validation : LC-MS/MS pharmacokinetic studies in rodent models to compare AUC(0–24) of parent vs. prodrug forms.

Contradiction Analysis

Q. Discrepancies in reported synthetic yields for imidazo[1,2-a]pyridine derivatives: How to resolve?

  • Root Cause : Variability arises from:

  • Reagent Purity : Use of suboptimal POCl₃ (e.g., 95% vs. 99%) reduces cyclization efficiency .
  • Workup Protocols : Aqueous extraction (pH 7) vs. column chromatography alters recovery rates .
    • Optimization : Standardize reaction conditions (e.g., anhydrous DMF, inert atmosphere) and validate intermediates via TLC at each step .

Research Gaps and Future Directions

  • Priority Areas :
    • Develop high-throughput screens for GABA-A subtype selectivity (e.g., α1β2γ2 vs. α5β3γ2).
    • Explore photophysical properties (e.g., fluorescence) for imaging applications .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.